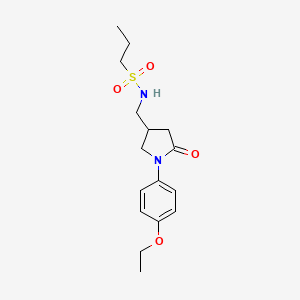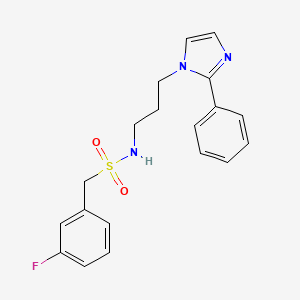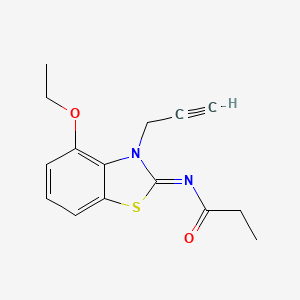
2-Methyl-5-nitrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 129423-27-4 . It has a molecular weight of 171.11 . It is in powder form .
Synthesis Analysis
The synthesis of carbonyl-containing nitrofurans, such as 2-Methyl-5-nitrofuran-3-carboxylic acid, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitrofuran-3-carboxylic acid is represented by the formula C6H5NO5 . The structure of each molecule and its charge distribution were analyzed to understand their reactivity .Chemical Reactions Analysis
The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .Physical And Chemical Properties Analysis
2-Methyl-5-nitrofuran-3-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 154-155 degrees .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Methyl-5-nitrofuran-3-carboxylic acid: and its derivatives have been extensively studied for their antibacterial properties. They are known to be effective against both Gram-positive and Gram-negative bacteria . The nitrofuran moiety disrupts bacterial enzymes and DNA, making these compounds potent antibacterial agents. Their mechanism involves the inhibition of bacterial ribonucleic acid (RNA) synthesis, which is crucial for bacterial growth and replication.
Synthesis of Biologically Active Substances
2-Methyl-5-nitrofuran-3-carboxylic acid: is used as a precursor in the synthesis of various biologically active substances. Its reactivity allows for the creation of complex molecules that can serve as pharmaceuticals with diverse therapeutic effects .
Electrochemical Applications
Derivatives of 2-Methyl-5-nitrofuran-3-carboxylic acid have been found to form stable anionic groups that can be prepared electrochemically. These anionic groups have longer lifespans compared to other nitrofuran series, making them useful in electrochemical studies and applications .
Research in Organic Synthesis
In organic chemistry, 2-Methyl-5-nitrofuran-3-carboxylic acid is a valuable compound for research due to its versatile reactivity. It can undergo various chemical reactions, including nitration, oxidation, and esterification, which are fundamental in the development of new synthetic methodologies .
Wirkmechanismus
Target of Action
2-Methyl-5-nitrofuran-3-carboxylic acid is a member of the nitrofuran class of synthetic molecules . Nitrofurans are known to be activated by bacterial nitroreductases . These enzymes, such as NfsA and NfsB, are the primary targets of nitrofurans . They play a crucial role in the activation of the prodrug and are essential for the compound’s antibacterial activity .
Mode of Action
The compound is a prodrug that is activated via reduction by bacterial nitroreductases . The reduction process converts the compound into electrophilic intermediates . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the compound more resistant to the development of bacterial resistance .
Biochemical Pathways
The activated intermediates of the compound disrupt multiple biochemical pathways. They inhibit the citric acid cycle, a crucial metabolic pathway for energy production in cells . Additionally, they interfere with the synthesis of DNA, RNA, and protein, thereby disrupting the normal functioning and replication of bacterial cells .
Pharmacokinetics
Nitrofurans are generally known for their broad-spectrum antibacterial activity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting key biochemical pathways and the synthesis of essential biomolecules, the compound effectively halts the proliferation of bacteria . This leads to the eventual death of the bacterial cells, thereby exerting its antibacterial effect .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Methyl-5-nitrofuran-3-carboxylic acid are not mentioned in the search results, nitrofurans are of undoubted theoretical and practical interest . They have been used in the synthesis of biologically active substances , suggesting potential applications in pharmaceuticals and medicine.
Eigenschaften
IUPAC Name |
2-methyl-5-nitrofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDJCKSBLMJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrofuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)
![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2931403.png)
